molecular formula C25H33NO6 B4575140 hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4575140
M. Wt: 443.5 g/mol
InChI Key: DBZFRLCTAJCUPP-UHFFFAOYSA-N
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Description

Hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C25H33NO6 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.23078777 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives Synthesis

Indole derivatives, such as the one mentioned, are of significant interest in synthetic organic chemistry. Research by Horwell et al. discusses the synthesis of conformationally constrained tryptophan derivatives, which are essential for peptide and peptoid conformation elucidation studies. These derivatives have a ring that bridges the alpha-carbon and the 4-position of the indole ring, thus limiting the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Heterocyclic Compounds Reactions

The reactivity of indoles with various reagents provides insights into the potential applications of hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in synthesizing new compounds. Acheson et al. detailed reactions of indoles with dimethyl acetylenedicarboxylate, leading to a range of heterocyclic compounds, showcasing the versatility of indole derivatives in synthesizing complex organic molecules (Acheson, Bridson, Cecil, & Hands, 1972).

Oxidation Chemistry

Napolitano et al. explored the oxidation chemistry of 5,6-dihydroxy-2-methylindole, revealing the formation of various oligomers through oxidative processes. This research could hint at the oxidative behavior of the this compound under similar conditions, contributing to the understanding of its chemical properties and potential applications in synthesis and material science (Napolitano, Crescenzi, Tsiakas, & Prota, 1993).

Pharmaceutical Chemistry

Even though the request is to exclude information related to drug use, the structural complexity of indole derivatives often leads to pharmacological interest. The synthesis and evaluation of pharmacologically active indoles, as researched by Hishmat et al., underline the broad scope of indole chemistry in developing compounds with potential therapeutic applications, even if the primary focus is on the compound's synthetic and chemical properties rather than its use as a drug (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).

Properties

IUPAC Name

hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO6/c1-6-7-8-9-10-32-25(28)23-15(2)22-18(26-23)11-16(12-19(22)27)17-13-20(29-3)24(31-5)21(14-17)30-4/h13-14,16,26H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZFRLCTAJCUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
hexyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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